![molecular formula C13H14N2O3S B1274381 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid CAS No. 52689-20-0](/img/structure/B1274381.png)
3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid
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Overview
Description
The compound 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid is a derivative of imidazolidine, which is a five-membered heterocyclic compound. The structure of this compound suggests that it may have biological activity, given the presence of the imidazolidine core, which is often seen in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related imidazolidine derivatives has been reported in the literature. For instance, derivatives of 2-oxoimidazolidine-4-carboxylic acid were prepared by two methods, indicating the versatility in synthesizing such compounds . Another study describes a green synthesis approach for triflouromethyl-1H-benzo[f]chromenes using 2-oxoimidazolidine-1,3-disulfonic acid as a catalyst, which highlights the potential for environmentally friendly synthetic routes . Additionally, a solid-phase synthesis method for disubstituted imidazolidine derivatives has been developed, which could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazolidine derivatives is crucial for their biological activity. The stereochemistry, particularly the S,S,S configuration, has been found to be significant for the ACE inhibitory activity in related compounds . The molecular structure is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, which would also be applicable for confirming the structure of this compound .
Chemical Reactions Analysis
Imidazolidine derivatives can undergo various chemical reactions. For example, the bifunctional formyl acid derivative of benzimidazole underwent a one-pot reaction with amines and alkyl isocyanides, suggesting that the compound may also participate in multi-component condensation reactions . Furthermore, the synthesis of thiazolidinone derivatives from related compounds indicates the potential for this compound to be involved in reactions with thiourea or thioacetic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives, such as solubility, melting point, and stability, are important for their practical application. The use of Meldrum's acid in the synthesis of related propanoic acids suggests that the compound may have similar reactivity and stability profiles . The pharmacological activities of benzopyrans, which share structural similarities with imidazolidine derivatives, indicate that this compound may also exhibit a range of biological activities .
Scientific Research Applications
Anticancer Properties
3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid and its derivatives have been investigated for their anticancer properties. One study synthesized a range of compounds related to this acid, which displayed weak to medium anticancer activity. The most sensitive cancer cell lines to these compounds were found to be CNS Cancer (SNB-75) and Renal cancer (UO-31), as well as leukemia cell lines (K-562) (Horishny, Chaban, & Matiychuk, 2021).
Enzymatic Conversion and Gene Identification
A novel enzyme, 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase, has been identified in Burkholderia sp. HME13. This enzyme converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid to 3-(2,5-dioxoimidazolidin-4-yl) propionic acid, indicating its potential use in biochemical applications (Muramatsu et al., 2020).
Synthesis and Characterization of Metal Complexes
Research has also been conducted on the green synthesis of thioxoimidazolidine derivative ligands, including compounds similar to this compound. These ligands have been used to create metal complexes with potential applications in biological and chemical research (Alosaimi, Saad, Refat, & Al-Hazmi, 2021).
Parallel Solid-Phase Synthesis
The compound and its derivatives have been used in parallel solid-phase synthesis methods. These methods are crucial for the efficient creation of a variety of complex molecules, which could have numerous applications in pharmaceutical and chemical industries (Dadiboyena & Nefzi, 2011).
Synthesis of New Derivatives for Pharmacological Interest
Additionally, this acid and its derivatives have been synthesized for potential pharmacological applications. The synthesis of new thiazolidine and imidazolidine derivatives, which include structural elements similar to this compound, has shown different antimicrobial effects (Elaasar & Saied, 2008).
Mechanism of Action
Target of Action
The primary target of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid is the enzyme 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase (ErtC) . This enzyme is involved in the utilization of ergothioneine, a naturally occurring amino acid and antioxidant .
Mode of Action
It is known to interact with its target enzyme, ertc, and potentially induce its expression . This interaction may result in changes to the enzyme’s activity, affecting the metabolic pathways it is involved in .
Biochemical Pathways
The compound is involved in the ergothioneine utilization pathway, where it interacts with the ErtC enzyme Ergothioneine is a naturally occurring amino acid that acts as an antioxidant, protecting cells from damage by reactive oxygen species
Result of Action
It is known to interact with the ErtC enzyme, potentially affecting its activity and the ergothioneine utilization pathway . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzyme ErtC’s activity is known to be affected by temperature and pH . Therefore, these factors could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADCBAPDPZQMFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397528 |
Source
|
Record name | 3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52689-20-0 |
Source
|
Record name | 5-Oxo-1-(phenylmethyl)-2-thioxo-4-imidazolidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52689-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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